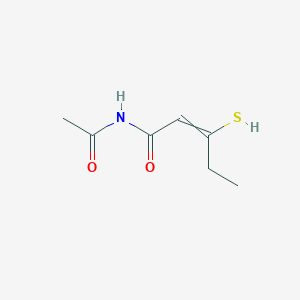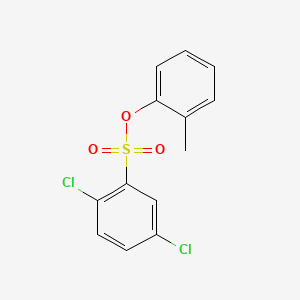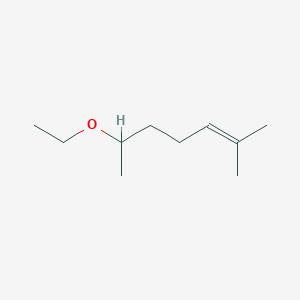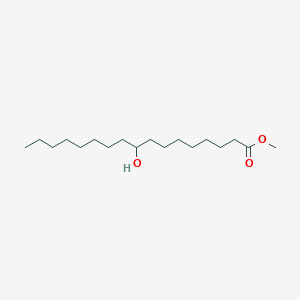![molecular formula C19H24ClNO2S B14381832 S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate CAS No. 88350-14-5](/img/structure/B14381832.png)
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate is a synthetic organic compound characterized by its unique structure, which includes a quinoline ring substituted with a chlorine atom and an octyl thioester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate typically involves the reaction of 5-chloroquinolin-8-ol with octyl ethanethioate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloroquinolin-8-ol: A related compound with similar structural features but lacking the octyl thioester group.
5-Chloroquinolin-8-yl phenylcarbamate: Another derivative of 5-chloroquinoline with different substituents.
Uniqueness
S-Octyl [(5-chloroquinolin-8-yl)oxy]ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the octyl thioester group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets.
Eigenschaften
CAS-Nummer |
88350-14-5 |
|---|---|
Molekularformel |
C19H24ClNO2S |
Molekulargewicht |
365.9 g/mol |
IUPAC-Name |
S-octyl 2-(5-chloroquinolin-8-yl)oxyethanethioate |
InChI |
InChI=1S/C19H24ClNO2S/c1-2-3-4-5-6-7-13-24-18(22)14-23-17-11-10-16(20)15-9-8-12-21-19(15)17/h8-12H,2-7,13-14H2,1H3 |
InChI-Schlüssel |
PNLXCHGMECKKDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14381756.png)


![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
![1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene](/img/structure/B14381769.png)
![(E,E)-1,1'-Oxybis[(4-methylphenyl)diazene]](/img/structure/B14381770.png)




![1-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14381796.png)



